8-Chloro-4-cinnolinol
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Overview
Description
8-Chloro-4-cinnolinol is a chemical compound with the molecular formula C₈H₅ClN₂O It is a chlorinated derivative of cinnolinol, featuring a chlorine atom at the 8-position of the cinnolinol ring
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the chlorination of cinnolinol under appropriate conditions.
- The reaction typically takes place using a chlorinating agent (such as thionyl chloride or phosphorus pentachloride) in a suitable solvent (e.g., chloroform or dichloromethane).
- The chlorine atom substitutes the hydrogen at the 8-position, yielding 8-chloro-4-cinnolinol.
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
- Optimization of reaction conditions, safety protocols, and purification steps ensures efficient production.
Chemical Reactions Analysis
8-Chloro-4-cinnolinol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: The chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, strong oxidizing agents (like potassium permanganate) or reducing agents (such as sodium borohydride) may be employed.
Major Products: The products formed during these reactions include derivatives with modified functional groups or altered substitution patterns.
Scientific Research Applications
8-Chloro-4-cinnolinol finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
- The precise mechanism by which 8-chloro-4-cinnolinol exerts its effects depends on its specific interactions with biological targets.
- Molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- While 8-chloro-4-cinnolinol is unique due to its chlorine substitution, it shares similarities with other cinnolinol derivatives.
- Similar compounds include cinnolinol itself, as well as other halogenated or functionalized cinnolinol analogs.
Properties
CAS No. |
876-75-5 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
GMYPULZDCCEDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=O |
Origin of Product |
United States |
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